molecular formula C17H34O6 B1588081 n-Undecyl beta-D-glucopyranoside CAS No. 70005-86-6

n-Undecyl beta-D-glucopyranoside

Cat. No. B1588081
CAS RN: 70005-86-6
M. Wt: 334.4 g/mol
InChI Key: ULDAPNVYSDTSFM-UHFFFAOYSA-N
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Description

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

Scientific Research Applications

Catalysis of Ascorbic Acid Reaction with Azure A Chloride Salt Dye

  • Scientific Field: Colloid and Polymer Science .
  • Application Summary: n-Dodecyl β-D-glucopyranoside micelles were used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution .
  • Methods of Application: The reaction was studied spectrophotometrically by following the absorbance decline of azure A chloride salt at 630 nm in the presence and absence of a non-ionic micelle of the natural surfactant (n-dodecyl β-D-glucopyranoside) .
  • Results: The reaction rates were found to be enhanced in the presence of n-dodecyl β-D-glucopyranoside through the formation of several hydrogen bonds .

Synthesis of Long-Chain Alkyl Glucosides

  • Scientific Field: Biotechnology .
  • Application Summary: n-Undecyl beta-D-glucopyranoside was used to synthesize octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems .
  • Methods of Application: The synthesis was carried out via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
  • Results: The highest yield of OG (67 mol%) and DG (64 mol%) were obtained in the reactions .

Detergent and Colloid Research

  • Scientific Field: Colloid Science .
  • Application Summary: n-Dodecyl β-D-glucopyranoside, a long chain alkyl glycopyranoside and a classical nonionic amphiphile surfactant, is used in detergent and colloid research .
  • Methods of Application: It is used in micelle development and as a reference compound in long-chain alkyl glucoside separation and analysis procedures .

Protein Extraction

  • Scientific Field: Biochemistry .
  • Application Summary: n-Octylglucoside is used in protein extraction .
  • Methods of Application: It is used in 2D electrophoresis and to improve selectivity of immunoprecipitation of phosphotyrosine modified proteins .

Cleaning Products and Cosmetic Ingredients

  • Scientific Field: Biotechnology .
  • Application Summary: Long-chain alkyl glucosides such as octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) are amphipathic non-ionic surfactants with wide-ranging applications, including cleaning products and cosmetic ingredients .
  • Methods of Application: These compounds are synthesized via reverse hydrolysis reactions catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids .
  • Results: The identities of OG and DG products were confirmed by HRMS and NMR .

Solubilization and Reconstitution of Membrane-Bound Proteins

  • Scientific Field: Biochemistry .
  • Application Summary: n-Octylglucoside is used for the solubilization and reconstitution of membrane-bound proteins .
  • Methods of Application: It is used in 2D electrophoresis and to improve selectivity of immunoprecipitation of phosphotyrosine modified proteins .

Reaction of Ascorbic Acid with Azure A Chloride Salt Dye

  • Scientific Field: Colloid and Polymer Science .
  • Application Summary: n-Dodecyl β-D-glucopyranoside micelles were used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution .
  • Methods of Application: The reaction was studied spectrophotometrically by following the absorbance decline of azure A chloride salt at 630 nm in the presence and absence of a non-ionic micelle of the natural surfactant (n-dodecyl β-D-glucopyranoside) .
  • Results: The reaction rates were found to be enhanced in the presence of n-dodecyl β-D-glucopyranoside through the formation of several hydrogen bonds .

Membrane Protein Crystallization

  • Scientific Field: Biochemistry .
  • Application Summary: n-Dodecyl-β-D-Maltopyranoside (DDM) is one of the most commonly used detergents for the structural analysis of membrane proteins .
  • Methods of Application: It is used for the solubilization and reconstitution of membrane-bound proteins .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDAPNVYSDTSFM-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Undecyl beta-D-glucopyranoside

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